molecular formula C14H16FN3O2S B2553393 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-88-3

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2553393
CAS No.: 422526-88-3
M. Wt: 309.36
InChI Key: GNUKBNMNLBKBKJ-UHFFFAOYSA-N
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Description

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through thiolation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated intermediates in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(2-morpholin-4-ylethyl)-2,3-dihydro-1H-indol-2-one: Shares the morpholine and fluorine substituents but differs in the core structure.

    7-fluoro-2-(4-methoxy-3-(trifluoromethyl)phenyl)-1H-indole: Contains a fluorine atom and a similar core structure but has different substituents.

Uniqueness

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-fluoro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S/c15-10-1-2-12-11(9-10)13(19)18(14(21)16-12)4-3-17-5-7-20-8-6-17/h1-2,9H,3-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUKBNMNLBKBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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